2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide
Description
The compound 2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide integrates a tetrazole core linked to a 4-chlorophenyl group and a 5-methyl-1,3,4-oxadiazole carboxamide side chain. The presence of the 4-chlorophenyl group is a common feature in bioactive heterocycles, enhancing lipophilicity and membrane penetration .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7O2/c1-7-15-16-10(22-7)6-14-12(21)11-17-19-20(18-11)9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKOVCRQUQHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide (CAS Number: 1396880-58-2) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 319.71 g/mol . The structure features a tetrazole ring, which is known for its diverse biological properties, and an oxadiazole moiety that contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₇O₂ |
| Molecular Weight | 319.71 g/mol |
| CAS Number | 1396880-58-2 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound showed promising results against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various derivatives, the compound was evaluated using the MTT assay. The following IC50 values were observed:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(4-chlorophenyl)... | MCF-7 | 10.10 |
| 2-(4-chlorophenyl)... | HepG2 | 5.36 |
The results indicated that modifications in the molecular structure could enhance cytotoxicity, underscoring the importance of SAR in drug design.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest effectiveness against a range of bacterial strains. The presence of the oxadiazole moiety is believed to play a critical role in this activity.
Research Findings
A comparative study on various oxadiazole derivatives highlighted that compounds containing chlorophenyl and oxadiazole groups exhibited superior antimicrobial efficacy compared to their counterparts without these substituents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Chlorine Substitution : The presence of the chlorine atom in the para position of the phenyl ring significantly enhances biological activity.
- Oxadiazole Moiety : The inclusion of a 5-methyl-1,3,4-oxadiazol-2-yl group is crucial for maintaining potency against cancer cells.
- Tetrazole Ring : The tetrazole structure contributes to both anticancer and antimicrobial activities by modulating interactions with biological targets.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 5-methyl-1,3,4-oxadiazole derivatives. The structural integrity of the compound is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. Its molecular formula is , and it has a molecular weight of approximately 330.77 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide . For instance:
- In vitro cytotoxicity : Compounds containing oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values as low as 0.028 µM against gastric cancer cells .
- Mechanism of action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through DNA damage and cell cycle arrest .
Neuroprotective Applications
Beyond oncology, compounds like This compound are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease:
- Tauopathies : Research indicates that oxadiazole derivatives can inhibit tau aggregation, a hallmark of Alzheimer's pathology. This suggests a promising avenue for therapeutic development aimed at tau-mediated neurodegeneration .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated through studies that assess its absorption, distribution, metabolism, and excretion (ADME) properties:
| Property | Findings |
|---|---|
| Solubility | Moderate solubility in water |
| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
| Half-life | Approximately 6 hours |
| Bioavailability | High oral bioavailability in animal models |
These properties are crucial for determining the viability of the compound as a therapeutic agent.
Case Studies and Research Findings
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of oxadiazole derivatives demonstrated significant antitumor activity against multiple human cancer cell lines, reinforcing the potential of these compounds as anticancer agents .
- Neurodegenerative Disease Models : Animal models used to evaluate neuroprotective effects showed that treatment with oxadiazole derivatives led to reduced tau pathology and improved cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
Key Observations :
- Antimicrobial Potency : The target compound’s tetrazole-oxadiazole hybrid structure may synergize antimicrobial effects, as seen in oxadiazole derivatives like 6f .
- Cytotoxicity : Thiadiazole derivatives (e.g., N-phenyl-5-(methylthio)-1,3,4-thiadiazole-2-carboxamide) exhibit higher cytotoxicity than oxadiazoles, suggesting the target compound’s tetrazole core might offer a safer profile .
Research Findings and Mechanistic Insights
- Role of 4-Chlorophenyl Group : This substituent enhances binding to microbial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions, as observed in compound 6f .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally show lower toxicity than thiadiazoles, likely due to reduced metabolic generation of reactive sulfur species .
- Carboxamide Linkers : The methylene linker in the target compound (N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)) may improve solubility compared to direct aryl attachments, as seen in ’s pyrimidine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the condensation of 4-chloroaniline derivatives with tetrazole precursors. Use triethylamine in dioxane as a base to facilitate chloroacetyl chloride coupling, similar to protocols for related thiazole derivatives .
- Step 2 : Introduce the 5-methyl-1,3,4-oxadiazole moiety via cyclization of hydrazides with phosphorus oxychloride at 120°C, as demonstrated in oxadiazole synthesis .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (e.g., 20–25°C for coupling steps, 120°C for cyclization) to minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% recommended).
- Structural Confirmation : Employ - and -NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm). IR spectroscopy can confirm amide C=O stretches (~1650–1700 cm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (exact mass: 342.06 g/mol) .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic data discrepancies in structural elucidation?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). For complex structures, employ SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data .
- Contradiction Analysis : If bond lengths/angles deviate from expected values (e.g., oxadiazole ring distortions), cross-validate with DFT calculations (B3LYP/6-31G* basis set) to assess electronic effects .
- Example : A 2021 study resolved discrepancies in a nitrophenyl-oxadiazole derivative by comparing SHELX-refined data with computational models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
- Assay Design : Test against enzyme targets (e.g., cyclooxygenase isoforms) using fluorometric or colorimetric assays. For example, measure IC values via COX1/2 inhibition protocols .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity with binding affinities. A 2024 study on oxazole-carboxamides demonstrated improved potency with methoxy substitutions .
Q. What computational approaches are suitable for predicting metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. Key parameters: LogP (<5), topological polar surface area (~90 Å) .
- Metabolic Pathways : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolism Module. Compare results with in vitro microsomal assays .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodology :
- Source Analysis : Verify assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values for triazole derivatives were traced to differences in MTT assay protocols (24 vs. 48 hr exposure) .
- Control Experiments : Replicate studies with standardized positive controls (e.g., doxorubicin for cytotoxicity assays).
- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance. A 2018 study resolved variability in thiadiazole bioactivity by normalizing data to reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
